molecular formula C5H4O3 B1666266 2-Furoic acid CAS No. 88-14-2

2-Furoic acid

Cat. No.: B1666266
CAS No.: 88-14-2
M. Wt: 112.08 g/mol
InChI Key: SMNDYUVBFMFKNZ-UHFFFAOYSA-N
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Description

2-Furoic acid (furan-2-carboxylic acid, C₅H₄O₃) is a heterocyclic carboxylic acid characterized by a five-membered aromatic furan ring substituted with a carboxylic acid group at the 2-position. It is a white crystalline solid with a melting point of 128–130°C and is soluble in hot water, ethanol, and ether . Industrially, it is synthesized via the oxidation of furfural, a derivative of agricultural waste such as corn cobs or sugarcane bagasse .

Preparation Methods

Chemical Synthesis of 2-Furoic Acid Derivatives

Conventional Alkoxylation and Limitations

The traditional synthesis of 5-tetradecyloxy-2-furoic acid (TOFA), a this compound derivative, involves reacting 5-bromo-2-furoic acid with 1-tetradecanol under basic conditions. Sodium hydride in refluxing xylenes (130–140°C) generates sodium tetradecoxide, which displaces the bromine atom in a nucleophilic substitution reaction. However, this method suffers from moderate yields (46%) due to incomplete conversion and side reactions at high temperatures.

Transesterification-Saponification Pathway

A patented two-step process addresses these limitations by introducing a transesterification step followed by saponification.

Transesterification with Titanium Tetraisopropoxide

The methyl ester of 5-bromo-2-furoic acid undergoes transesterification with 1-tetradecanol in refluxing toluene (110°C) using titanium tetraisopropoxide as a Lewis acid. Methanol, a byproduct, is removed via distillation to drive the reaction to completion. This step achieves 100% conversion to the tetradecyl ester intermediate (Formula III):

$$
\text{Methyl ester} + \text{C}{14}\text{H}{29}\text{OH} \xrightarrow{\text{Ti(OiPr)}4} \text{Tetradecyl ester} + \text{CH}3\text{OH} \uparrow \quad \text{}
$$

Alkaline Saponification

The tetradecyl ester is saponified using potassium hydroxide in methanol at 30–35°C, avoiding thermal degradation. This low-temperature hydrolysis ensures a final yield of 85% for TOFA, nearly doubling the conventional method’s efficiency.

Table 1: Optimized Conditions for TOFA Synthesis

Parameter Conventional Method Improved Method
Temperature 130–140°C 30–35°C
Catalyst Sodium hydride Ti(OiPr)₄
Yield 46% 85%
Reaction Time 42 hours 24 hours

Microbial Biocatalytic Oxidation

Whole-Cell Biotransformation with Nocardia corallina B-276

Nocardia corallina B-276 oxidizes 2-furfuryl alcohol and 2-furanaldehyde to this compound via alcohol and aldehyde dehydrogenase enzymes.

Batch Cultivation in a 3-L Bioreactor

In a 3-L bioreactor, 1.35 g/L of 2-furfuryl alcohol was converted to this compound with 81% yield after 24 hours at 28–30°C. Agitation at 226 rpm optimized oxygen transfer (volumetric mass transfer coefficient, KLa = 87 h⁻¹), enhancing microbial activity.

Resting Cell System

Resting cells in phosphate buffer (pH 7.0) achieved near-quantitative yields:

  • 2-Furfuryl alcohol : 98% conversion in 21 hours.
  • 2-Furanaldehyde : 88% conversion in 8 hours at a substrate-to-cell ratio of 1:3.5 (w/w).

Table 2: Biocatalytic Oxidation Performance

Substrate Method Yield Time
2-Furfuryl alcohol Batch reactor 81% 24 h
2-Furfuryl alcohol Resting cells 98% 21 h
2-Furanaldehyde Resting cells 88% 8 h

Scalability and Substrate Tolerance

A fed-batch process with resting cells scaled 2-furanaldehyde oxidation to 9 g/L, maintaining an 88% yield. Higher concentrations induced substrate inhibition, limiting further scalability without process adjustments.

Comparative Analysis of Methods

Yield and Efficiency

  • Chemical synthesis offers high yields (85%) for derivatives like TOFA but requires specialized reagents (e.g., titanium tetraisopropoxide).
  • Biocatalysis provides superior yields (98%) for this compound itself under mild conditions, avoiding toxic solvents.

Environmental and Economic Considerations

  • The transesterification-saponification method reduces energy consumption by operating at lower temperatures.
  • Microbial oxidation eliminates harsh chemicals, aligning with green chemistry principles, but requires biomass cultivation infrastructure.

Chemical Reactions Analysis

Diels–Alder Reactions with Maleimides

2-Furoic acid acts as a diene in Diels–Alder (DA) reactions, particularly with maleimide dienophiles, despite its electron-withdrawing carboxylic acid group. Key findings include:

Reaction Optimization

  • Solvent Effects : Water accelerates reaction rates by ~10× compared to organic solvents (e.g., 63% conversion in 6 h at 50°C in water vs. 6% in DMF) .

  • Base Activation : Using stoichiometric NaOH improves conversion (e.g., 98% conversion with NaOH vs. 63% without) .

Substitution Effects

Electron-donating groups (e.g., methyl) at the furan 5-position enhance reaction rates, while electron-withdrawing groups (e.g., COOH) slow kinetics .

Table 1: Selected DA Reactions of this compound Derivatives

EntryR (5-Substituent)DienophileConversion (%)Isolated Yield (%)
1HMaleimide9897
2CH₃Maleimide9595
3COOHMaleimide4068

Data adapted from .

Enzymatic Carboxylation to 2,5-Furandicarboxylic Acid (FDCA)

The enzyme HmfF catalyzes the carboxylation of this compound under high CO₂ pressure, yielding FDCA—a precursor for bioplastics.

Key Results

  • CO₂ Pressure Dependence :

    • 32 bar CO₂: 150 μM FDCA (no bicarbonate), 2 mM FDCA (with 1 M KHCO₃) .

    • Atmospheric CO₂: No detectable FDCA .

  • Equilibrium Limitations : The reaction favors decarboxylation, necessitating in situ FDCA conversion for practical yields .

Disproportionation via the Henkel Reaction

Under solvent-free conditions with K₂CO₃, this compound undergoes disproportionation to form furan-2,5- and 2,4-dicarboxylic acids .

Reactivity Trends

  • Substituent Effects : Methyl groups at C3 or C5 deactivate the substrate, likely due to steric and electronic destabilization of reactive intermediates .

  • Catalyst Specificity : K₂CO₃ is critical; other bases (e.g., Na₂CO₃) show reduced activity .

Biological Activity

While not a direct chemical reaction, this compound modulates lipid metabolism in vivo by inhibiting enzymes like ATP-citrate lyase and acyl-CoA cholesterol acyltransferase, reducing serum cholesterol in rats .

Scientific Research Applications

Organic Synthesis

2-Furoic acid serves as a valuable building block in organic synthesis. Its derivatives can participate in various chemical reactions, notably Diels–Alder reactions, where it acts as a diene.

Key Findings:

  • Diels–Alder Reactions : this compound and its derivatives (such as esters and amides) have been shown to undergo Diels–Alder couplings with maleimide dienophiles. These reactions are enhanced in the presence of water as a solvent and can be conducted under mild conditions, making them attractive for synthetic applications .
  • Synthesis of Value-Added Products : The ability to derive this compound from renewable resources like furfural positions it as a sustainable option for producing various carboxylic acids and esters .

Agricultural Applications

Recent studies indicate that this compound exhibits significant biological activity against nematodes, making it a candidate for biocontrol agents in agriculture.

Case Study:

  • A study demonstrated that this compound possesses strong nematicidal properties with an LD50 value of 55.05 µg/mL against Meloidogyne incognita. The application of this compound significantly reduced the number of galls on tomato roots during pot experiments . This suggests its potential role in sustainable agriculture practices aimed at controlling nematode populations.

Pharmaceutical Applications

In the pharmaceutical domain, this compound has been explored for its therapeutic potential.

Research Insights:

  • The compound has been investigated for its role in traditional medicine and its pharmacological effects. For instance, it has been identified as a constituent in herbal formulations that show promise in managing diabetes mellitus through various biological mechanisms . However, further research is needed to elucidate its exact pharmacological pathways and efficacy.

Food Chemistry

This compound is also relevant in food chemistry, particularly concerning its role as a degradation product of ascorbic acid during thermal processing.

Observations:

  • Studies have indicated that thermal processing can increase the concentration of this compound in orange juice, which may have implications for food quality and nutritional value . Understanding these changes is crucial for optimizing food processing techniques.

Antioxidant and Antifungal Activities

The compound has demonstrated antioxidant and antifungal activities, contributing to its potential applications in food preservation and health supplements.

Data Overview:

  • Research has reported that this compound exhibits antibacterial and antifungal properties, which could be leveraged in developing natural preservatives or therapeutic agents against microbial infections .

Mechanism of Action

The mechanism of action of pyromucic acid involves its oxidation by molecular oxygen, leading to the opening of the furan ring and the formation of various acids. This process is accompanied by the interlinked oxidative decarboxylation of pyromucic acid and the acids formed from it . The molecular targets and pathways involved in these reactions are still under investigation.

Comparison with Similar Compounds

Tetrahydro-2-Furoic Acid

  • Structure : Saturated furan ring (tetrahydrofuran) with a carboxylic acid group.
  • Properties : Lower aromaticity due to ring saturation, altering reactivity. CAS: 16874-33-2 .
  • Applications : Used in chiral synthesis and pharmaceutical intermediates.

2,5-Furandicarboxylic Acid (FDCA)

  • Structure : Dicarboxylic acid with two carboxyl groups at the 2- and 5-positions of the furan ring.
  • Properties : High thermal stability (melting point > 300°C), making it suitable for bioplastics .
  • Applications: Sustainable polymer production (e.g., polyethylene furanoate, PEF) . Synthesized enzymatically from 2-furoic acid using prenylated flavin-dependent UbiD carboxylases .
  • Comparison: FDCA’s dicarboxylic structure enhances polymer strength compared to this compound’s monocarboxylic form .

2-Fluorooctanoic Acid

  • Structure: Fluorinated octanoic acid with a fluorine atom at the 2-position.
  • Properties : Hydrophobicity increased by the fluorine atom and alkyl chain.
  • Applications : Model compound for studying fluorinated surfactants and metabolic pathways .
  • Research : Unlike this compound, its synthesis focuses on pedagogical demonstrations in organic chemistry labs .

2-Thiofuroic Acid Derivatives (e.g., Methyl 2-Thiofuroate)

  • Structure : Sulfur replaces the oxygen in the carboxylic acid group (C₆H₆O₂S) .
  • Properties : Distinctive thioester reactivity, lower polarity than this compound.
  • Applications: Flavoring agents and intermediates in organosulfur chemistry .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Key Applications
This compound C₅H₄O₃ Carboxylic acid Preservatives, biocontrol
Tetrahydro-2-furoic acid C₅H₈O₃ Saturated ring Chiral synthesis
FDCA C₆H₄O₅ Dicarboxylic acid Bioplastics
2-Fluorooctanoic acid C₈H₁₅FO₂ Fluorine, carboxylic acid Surfactant research

Key Research Findings

Metabolism in Pseudomonas F2 :

  • This compound is metabolized via 2-furoyl-CoA intermediates, requiring hydroxylation and CoA activation for entry into the tricarboxylic acid cycle .
  • Enzymatic pathways are oxygen-dependent, with methylene blue acting as an electron acceptor in vitro .

Biocontrol Potential: Produced by fungi (Aspergillus fumigatus, Dactylellina haptotyla), it reduces nematode egg hatchability by 60–80% in greenhouse trials .

Market Trends :

  • The global this compound market is driven by food additives (40% share) and agrochemicals, though price volatility remains a challenge .

Biological Activity

2-Furoic acid, a furan derivative, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and nematicidal properties, supported by case studies and experimental findings.

Overview of this compound

This compound (C5_5H4_4O3_3) is an aromatic compound that has been utilized in various applications, including pharmaceuticals and agrochemicals. Its structure features a furan ring, contributing to its biological activities.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study focused on derivatives of furan compounds found that certain derivatives showed promising results against Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. Notably, derivatives of this compound were tested for their ability to inhibit bacterial growth, showing MIC values as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compound derivative 1E. coli64
This compound derivative 2Proteus vulgaris32
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli48

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory potential. Compounds derived from furan have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A series of studies indicated that some furan derivatives demonstrated COX-2 inhibitory potency comparable to established anti-inflammatory drugs like rofecoxib .

Nematicidal Activity

Recent studies have highlighted the nematicidal activity of this compound against root-knot nematodes (Meloidogyne incognita). The compound exhibited a lethal dose (LD50_{50}) value of 55.05 µg/mL after 48 hours of exposure. This finding suggests potential applications in agricultural pest management .

Table 2: Nematicidal Activity of this compound

Test OrganismLD50_{50} (µg/mL)Time (h)
Meloidogyne incognita55.0548

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, various derivatives of furan were synthesized and tested against common bacterial strains. The results indicated that modifications to the furan ring could enhance antibacterial properties significantly.
  • Nematicidal Effectiveness : A study involving the nematode-trapping fungus Dactylellina haptotyla revealed that during nematode trapping, the production of secondary metabolites including this compound was crucial for its nematicidal action. The isolation and characterization of this compound provided insights into its mechanism of action against nematodes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing high-purity 2-Furoic acid in laboratory settings?

  • Methodological Answer : High-purity this compound (≥98%) is typically synthesized via oxidation of furfural using catalytic methods. Structural characterization employs techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylic acid (-COOH) and aromatic furan ring. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
  • Key Data :

  • Melting point: 128–132°C (lit.)
  • Boiling point: 230–232°C (lit.)
  • Purity grades: 98%, 99% (industrial, food, pharmaceutical) .

Q. How is this compound quantified in complex biological matrices like honey or serum?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV or mass spectrometry detection is optimal. For honey analysis, a validated RP-HPLC protocol resolves this compound alongside derivatives (e.g., 5-hydroxymethylfurfural) using a C18 column and acetonitrile/water mobile phase. Limits of detection (LOD) range from 0.1–0.5 µg/mL .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hypolipidemic effects, and how are these studied in vivo?

  • Methodological Answer : In rodent models, this compound reduces serum cholesterol (41%) and triglycerides by inhibiting hepatic acyltransferase activity. Studies involve oral administration (50–100 mg/kg/day) over 4–6 weeks, with lipid profiles analyzed via enzymatic assays. Histopathological evaluation of liver tissues assesses toxicity .
  • Contradictions : While effective in lowering lipids, mutagenesis risks (reported in market analyses) necessitate parallel genotoxicity assays (e.g., Ames test) to reconcile therapeutic potential with safety .

Q. How do researchers address contradictions between this compound’s optical applications and potential health risks?

  • Methodological Answer : Nonlinear optical (NLO) studies use single-crystal X-ray diffraction to confirm this compound’s suitability in photonic devices. Concurrently, cytotoxicity assays (e.g., MTT on human cell lines) evaluate mutagenic risks. For example, EC₅₀ values >100 µG/mL suggest low acute toxicity, supporting cautious application in optics .

Q. What strategies optimize this compound’s stability in pharmaceutical formulations?

  • Methodological Answer : Stability is enhanced via salt formation (e.g., sodium furoate) or encapsulation in lipid nanoparticles. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Excipient compatibility studies (DSC/TGA) identify inert carriers like microcrystalline cellulose .

Q. Interdisciplinary Research Applications

Application Research Methods Key Findings References
Pharmaceuticals In vivo lipid profiling, enzyme inhibition assays41% reduction in serum cholesterol (rats)
Food Additives RP-HPLC quantification in honey/milkLOD: 0.1 µg/mL; no interference from matrix sugars
Optical Materials Single-crystal XRD, NLO coefficient measurementHigh second-harmonic generation (SHG) efficiency
Biomedical Devices Cytotoxicity assays (MTT), genotoxicity screeningLow acute toxicity (EC₅₀ >100 µG/mL)

Q. Safety and Handling in Research

  • Storage : Stable at -20°C for 3 years (solid) or -80°C for 1 year (DMSO solutions). Avoid moisture and strong oxidizers .
  • Hazards : Corrosive to skin/eyes (wear PPE: gloves, goggles). Dust inhalation risks require fume hood use .

Properties

IUPAC Name

furan-2-carboxylic acid
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InChI

InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
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InChI Key

SMNDYUVBFMFKNZ-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)C(=O)O
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Molecular Formula

C5H4O3
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DSSTOX Substance ID

DTXSID6041420
Record name 2-Furancarboxylic acid
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Molecular Weight

112.08 g/mol
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Physical Description

Solid
Record name 2-Furoic acid
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Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg
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Solubility

37.1 mg/mL at 15 °C
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CAS No.

88-14-2, 26447-28-9
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Melting Point

133.5 °C
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-Furoic acid
Reactant of Route 6
2-Furoic acid

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